Umifenovir vs. Oseltamivir: Retained In Vitro Potency Against Neuraminidase Inhibitor-Resistant Influenza Strains
Umifenovir demonstrates full susceptibility against influenza A and B viruses that carry oseltamivir resistance mutations. In the ARBITR clinical study, wild-type A/Perth/265/2009 (H1N1)pdm09, A/Fukui/45/2004 (H3N2), and B/Perth/211/2001 viruses—along with their oseltamivir-resistant counterparts—were all susceptible to umifenovir in MDCK cell-based ELISA assays [1]. Across 18 clinical isolates obtained before and during umifenovir therapy, EC50 values ranged from 8.4 ± 1.1 to 17.4 ± 5.4 µM, and none of the isolates displayed reduced susceptibility to NA inhibitors [1]. This cross-class activity is not achievable with oseltamivir alone against oseltamivir-resistant variants.
| Evidence Dimension | In vitro susceptibility of oseltamivir-resistant influenza strains |
|---|---|
| Target Compound Data | EC50 8.4 ± 1.1 to 17.4 ± 5.4 µM against all tested influenza A clinical isolates, including oseltamivir-resistant strains (n=18) |
| Comparator Or Baseline | Oseltamivir: resistant counterparts show reduced or absent susceptibility (clinical resistance documented) |
| Quantified Difference | Umifenovir retains full activity (EC50 unchanged) against oseltamivir-resistant strains, whereas oseltamivir loses efficacy against resistant variants |
| Conditions | MDCK cell-based ELISA; clinical isolates from ARBITR trial (2012–2014 seasons); reference strains A/Perth/265/2009 (H1N1)pdm09, A/Fukui/45/2004 (H3N2), B/Perth/211/2001 |
Why This Matters
Procurement of umifenovir sulfate for research on drug-resistant influenza is justified by its unique ability to inhibit NA inhibitor-resistant strains with unchanged potency, a property not shared by oseltamivir.
- [1] Leneva IA, Falynskova IN, Makhmudova NR, Poromov AA, Yatsyshina SB, Maleev VV. Umifenovir susceptibility monitoring and characterization of influenza viruses isolated during ARBITR clinical study. J Med Virol. 2019;91(4):588-597. View Source
